molecular formula C26H24ClN3O B12155301 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12155301
M. Wt: 429.9 g/mol
InChI Key: SQVMGMMAFKSQCA-UHFFFAOYSA-N
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Description

9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a chloro group and a pentyloxybenzyl moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and isatin.

    Formation of Indoloquinoxaline Core: The initial step involves the condensation of 2-nitroaniline with isatin to form the indoloquinoxaline core. This reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions.

    Chlorination: The indoloquinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9-position.

    Introduction of Pentyloxybenzyl Group: The final step involves the alkylation of the chlorinated indoloquinoxaline with 2-(pentyloxy)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group at the 9-position can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced indoloquinoxaline derivatives.

    Substitution: Amino or thio-substituted indoloquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to its anticancer and antimicrobial activities. It has been tested against various cancer cell lines and pathogenic microorganisms, demonstrating significant cytotoxic and inhibitory effects.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with DNA and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6H-indolo[2,3-b]quinoxaline: The parent compound without the chloro and pentyloxybenzyl groups.

    9-fluoro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar properties.

    6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: Lacks the chloro group but retains the pentyloxybenzyl moiety.

Uniqueness

The presence of both the chloro group and the pentyloxybenzyl moiety in 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline imparts unique chemical and biological properties. These modifications enhance its reactivity and biological activity compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

9-chloro-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H24ClN3O/c1-2-3-8-15-31-24-12-7-4-9-18(24)17-30-23-14-13-19(27)16-20(23)25-26(30)29-22-11-6-5-10-21(22)28-25/h4-7,9-14,16H,2-3,8,15,17H2,1H3

InChI Key

SQVMGMMAFKSQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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